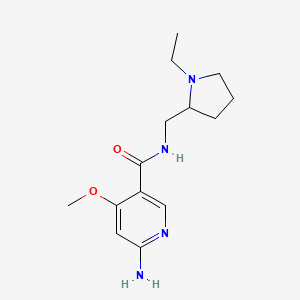
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine in the compound enhances its stability and bioavailability, making it a valuable candidate for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate typically involves a multi-step process. One common method is the reaction of 3-fluorobenzaldehyde with phenylhydrazine to form 3-fluorophenylhydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with decanoic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as high thermal stability.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The fluorine atom enhances the binding affinity and stability of the compound, making it more effective.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Fluorophenyl)piperazine: Another fluorinated compound with similar biological activities.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A pyrazole derivative with anti-cancer properties.
Uniqueness
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate is unique due to its specific ester linkage with decanoic acid, which may enhance its lipophilicity and bioavailability. This makes it a promising candidate for drug development and other applications.
Propriétés
Numéro CAS |
922507-87-7 |
|---|---|
Formule moléculaire |
C25H29FN2O2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[2-(3-fluorophenyl)-5-phenylpyrazol-3-yl] decanoate |
InChI |
InChI=1S/C25H29FN2O2/c1-2-3-4-5-6-7-11-17-25(29)30-24-19-23(20-13-9-8-10-14-20)27-28(24)22-16-12-15-21(26)18-22/h8-10,12-16,18-19H,2-7,11,17H2,1H3 |
Clé InChI |
QAEHQERGHQFIGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1=CC(=NN1C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)

![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)




![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)

![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)
![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)
